molecular formula C16H15ClNO5P-2 B13413980 5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide

5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide

Cat. No.: B13413980
M. Wt: 367.72 g/mol
InChI Key: JBPITJXQKNITNH-UHFFFAOYSA-L
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Preparation Methods

The synthesis of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves several steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications and as a tool in drug discovery.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves its interaction with specific molecular targets and pathways. As a membrane-impermeant analogue of Glibenclamide, it is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: can be compared with other similar compounds, such as:

    Glibenclamide: A sulfonylurea compound used in the treatment of diabetes.

    Tolbutamide: Another sulfonylurea compound with similar therapeutic applications.

    Chlorpropamide: A long-acting sulfonylurea used in diabetes management.

The uniqueness of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate lies in its membrane-impermeant nature, which makes it particularly useful in certain research applications where membrane permeability is a concern .

Properties

Molecular Formula

C16H15ClNO5P-2

Molecular Weight

367.72 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide

InChI

InChI=1S/C16H17ClNO5P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22)/p-2

InChI Key

JBPITJXQKNITNH-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-]

Origin of Product

United States

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